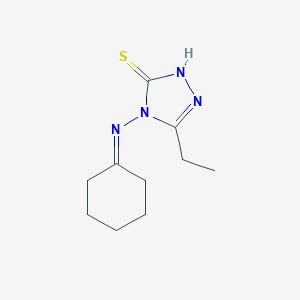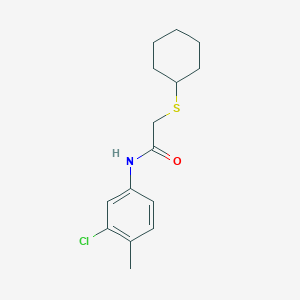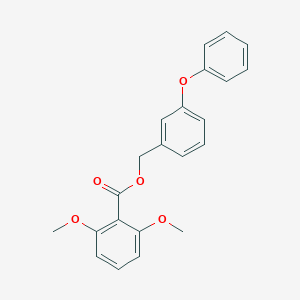
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol (CHET) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CHET is a thiol-containing triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
作用机制
The mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and the target molecule. This covalent bond formation results in a change in the fluorescence properties of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In a study conducted on rats, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to protect against oxidative stress-induced damage in various cell types.
实验室实验的优点和局限性
One of the main advantages of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for thiols, making it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, including the development of new synthetic methods for 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives, the optimization of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol for use in various biological systems, and the investigation of the potential therapeutic applications of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its interactions with other molecules in biological systems.
Conclusion:
In conclusion, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential applications in various fields of scientific research. Its high sensitivity and selectivity for thiols make it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
合成方法
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of cyclohexylidene hydrazine with ethyl isothiocyanate. The reaction is carried out in the presence of triethylamine and results in the formation of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol as a yellowish solid. The purity of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be improved by recrystallization using a suitable solvent.
科学研究应用
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been used to study the redox properties of thiols and their role in cellular signaling pathways. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
属性
产品名称 |
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C10H16N4S |
分子量 |
224.33 g/mol |
IUPAC 名称 |
4-(cyclohexylideneamino)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h2-7H2,1H3,(H,12,15) |
InChI 键 |
JMGDUXSNZYFSQL-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
规范 SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)




![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)